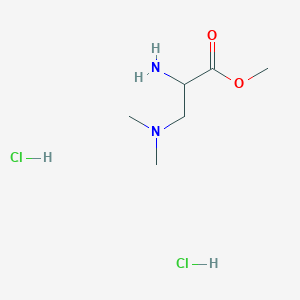

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-5(7)6(9)10-3;;/h5H,4,7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHDLAYGHALJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination and Esterification Route

- Starting materials: Methyl acrylate and dimethylamine react to form methyl 3-(dimethylamino)propanoate.

- Subsequent amination: Introduction of the amino group at the 2-position is achieved using ammonia or ammonium salts.

- Salt formation: The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.

This route is favored for its straightforwardness and scalability in industrial settings, where purification is often done by crystallization to achieve high purity.

Esterification of β-Dimethylaminopropionic Acid

- Esterification of β-dimethylaminopropionic acid with methanol under acid catalysis yields methyl 3-(dimethylamino)propanoate.

- The process involves refluxing the reactants with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate ester bond formation.

- This intermediate can then be aminated and converted into the dihydrochloride salt as described above.

Detailed Reaction Conditions and Yields

Research Findings and Industrial Considerations

- The direct use of potassium cyanide in some older methods for similar compounds is avoided due to high toxicity and low industrial suitability.

- Modern industrial synthesis favors safer reagents and scalable processes , emphasizing high yield and purity.

- Purification typically involves extraction, drying, and crystallization rather than complex chromatographic methods, enhancing feasibility for large-scale production.

- The dihydrochloride salt form improves solubility and storage stability , which is crucial for pharmaceutical applications.

Summary Table of Key Preparation Routes

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct amination of methyl acrylate | Methyl acrylate, dimethylamine, ammonia | Amination, esterification, salt formation | Simple, scalable, industrially viable | Requires careful control of reaction conditions |

| Esterification of β-dimethylaminopropionic acid | β-Dimethylaminopropionic acid, methanol, acid catalyst | Acid-catalyzed esterification, amination, salt formation | High purity, well-established | Multi-step, moderate yields |

| Protection and ammonolysis (analogous methods) | Hydroxypivalic acid derivatives, acyl chlorides, ammonia | Protection, esterification, ammonolysis | Selective functionalization, good yields | More complex, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino and dimethylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is conducted under anhydrous conditions.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride serves as a vital building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Esterification : The compound can undergo esterification reactions to form esters, which are crucial in synthesizing pharmaceuticals and other organic compounds.

- Amine Synthesis : It can be transformed into primary or secondary amines, which are essential in drug development and chemical manufacturing.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It acts as a precursor in the synthesis of various pharmaceutical agents. Some specific applications include:

- Drug Development : It is explored for developing new drugs targeting specific biological pathways.

- Therapeutic Investigations : Studies focus on its effects on enzyme interactions and potential roles in metabolic pathways.

Biochemical Research

This compound is employed in biochemical studies to understand enzyme kinetics and metabolic processes. Its interactions with enzymes and receptors provide insights into:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, influencing various biochemical pathways.

- Receptor Binding : It can interact with receptors, altering signaling pathways and leading to different biological effects.

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and as an intermediate in manufacturing other compounds. Its applications include:

- Production of Fine Chemicals : Used as an intermediate in synthesizing fine chemicals for various industries.

- Specialty Chemical Manufacturing : Employed in creating specialized products that require precise chemical properties.

Case Study 1: Synthesis of Amino Acid Derivatives

A study focused on synthesizing amino acid derivatives using this compound demonstrated its effectiveness as a precursor. The research illustrated how the compound could be esterified to improve solubility and bioavailability of traditional medicines like arctigenin .

Case Study 2: Enzyme Interaction Studies

Research examining the interaction of this compound with specific enzymes highlighted its potential as an enzyme inhibitor. The findings indicated that it could modulate enzyme activity, providing a basis for developing new therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It can bind to specific receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride and related compounds:

Physicochemical and Reactivity Differences

- Solubility and Stability: Dihydrochloride salts (e.g., the target compound and imidazole analog ) typically exhibit higher aqueous solubility compared to free bases. The dimethylamino group in the target compound may confer moderate lipophilicity, bridging the polarity gap between hydrophilic amides (e.g., (2S)-2,5-diaminopentanamide ) and aromatic nitro compounds (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate ).

Research Findings and Trends

- Synthetic Pathways: Evidence highlights diverse synthetic routes, such as nitro group reduction (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate to aminophenyl derivatives ) and hydrochloride salt formation via dioxane-HCl treatment . These methods inform scalable production of the target compound.

- Market Availability: Some analogs, like 2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride, are discontinued , underscoring the importance of stability and demand in commercial viability.

Biological Activity

Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride, often referred to as a dimethylamine derivative, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound has the following chemical formula:

- Molecular Formula : CHClNO

- Molecular Weight : 195.06 g/mol

This compound features a dimethylamine moiety, which is known to enhance its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Specifically, it has been shown to exhibit:

- Antimicrobial Activity : The dimethylamine structure allows for the disruption of bacterial cell membranes, leading to cell lysis. Studies have indicated that derivatives of dimethylamine possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that compounds containing the dimethylamine group can inhibit tumor growth by interfering with specific biochemical pathways involved in cell proliferation and apoptosis. For instance, they may modulate the activity of enzymes such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Studies

- Antimicrobial Efficacy : A study published in 2024 examined the effectiveness of various dimethylamine derivatives against common pathogens. This compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .

- Anticancer Activity : In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cancer cell death .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other dimethylamine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Membrane disruption, apoptosis induction |

| Dimethylaminopropylamine | High | Moderate | Enzyme inhibition, membrane disruption |

| N,N-Dimethylglycine | Low | Low | Neurotransmitter modulation |

Future Directions in Research

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

- Drug Delivery Systems : Investigating the use of this compound as a carrier for targeted drug delivery in cancer therapy.

- Combination Therapies : Evaluating its efficacy in combination with existing antibiotics or chemotherapeutics to enhance therapeutic outcomes.

- Toxicological Studies : Comprehensive assessments of safety profiles and potential side effects in vivo.

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-3-(dimethylamino)propanoate dihydrochloride?

Methodological Answer:

The synthesis typically involves three key steps: (1) amine protection using Boc anhydride to stabilize reactive groups, (2) coupling reactions (e.g., with HATU/EDC) to introduce substituents, and (3) acidic deprotection (e.g., HCl in dioxane) to remove protecting groups and form the dihydrochloride salt. For example, a related compound, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, was synthesized via Boc protection, coupling with a fluorophenyl group, and HCl-mediated deprotection, yielding 100% conversion . Similar methodologies can be adapted for the dimethylamino variant by substituting reagents.

Basic: How is the purity and structural integrity of this compound verified in academic research?

Methodological Answer:

Purity is confirmed via HPLC (≥95% purity as per industry standards ), while structural integrity is validated using:

- <sup>1</sup>H-NMR : Peaks for methyl groups (δ 1.02, singlet) and dimethylamino protons (δ 2.54, singlet) are critical markers .

- Melting point analysis : Derivatives like 4-chloro-DL-phenylalanine methyl ester hydrochloride exhibit sharp melting points (186–189°C), indicating crystallinity .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 253.1 for C9H14Cl2N2O2) confirm molecular weight .

Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound?

Methodological Answer:

Yield variations often arise from differences in:

- Reaction conditions : Stirring time (e.g., 1 hour vs. extended periods) and solvent choice (dioxane vs. ether) impact deprotection efficiency .

- Acid concentration : HCl concentration affects salt formation; excess acid may degrade intermediates, reducing yield.

- Work-up protocols : Inadequate washing (e.g., sodium bicarbonate/chloride steps) can leave impurities, altering purity .

To reconcile data, replicate procedures with controlled variables and validate via <sup>1</sup>H-NMR to track byproducts .

Advanced: What strategies optimize substitution reactions for synthesizing derivatives of this compound?

Methodological Answer:

Derivatization relies on nucleophilic substitution at the amino or dimethylamino groups. Key strategies include:

- Reagent selection : Use alkyl halides (e.g., methyl iodide) for alkylation or acyl chlorides for acylation under basic conditions (pH 8–10) to enhance reactivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., oxidation of dimethylamino groups) .

For example, substituting phenylamino groups in analogous compounds achieved 70–85% yields using HATU as a coupling agent .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .

- Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation of dimethylamino groups .

- Safety : Neutralize spills with sodium bicarbonate and dispose via approved chemical waste protocols .

Advanced: How can researchers address conflicting spectral data (e.g., NMR) across studies?

Methodological Answer:

Discrepancies in NMR peaks may stem from:

- Deuterated solvent effects : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., methyl groups δ 1.02 in DMSO vs. δ 1.2 in CDCl3).

- Tautomerism : Dimethylamino groups may exhibit dynamic proton exchange, broadening peaks. Use high-field NMR (500+ MHz) and 2D experiments (COSY, HSQC) to resolve ambiguities .

- Impurity interference : Trace solvents (e.g., residual dioxane) can mask signals. Purify via recrystallization or column chromatography .

Advanced: What computational tools aid in predicting reactivity or stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models charge distribution to predict nucleophilic sites (e.g., dimethylamino nitrogen) .

- Molecular Dynamics (MD) : Simulates degradation pathways under varying pH/temperature conditions.

- PubChem databases : Cross-reference spectral and physicochemical data (e.g., InChI keys, melting points) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.